molecular formula C13H16O2 B13337157 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid

Cat. No.: B13337157
M. Wt: 204.26 g/mol
InChI Key: FVUQSSILGMUFTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic Acid is a carboxylic acid derivative incorporating the tetrahydronaphthalene (tetralin) ring system, a structure noted for its stability and presence in biologically active molecules. With the molecular formula C 13 H 14 O 3 and a molecular weight of 218.25 g/mol, this compound serves as a versatile building block in organic synthesis and pharmaceutical research . The compound is typically supplied as a solid and should be stored refrigerated at 2-8°C . The tetrahydronaphthalene core is known for its high solvency power and chemical stability, properties that make it a valuable scaffold in material science and chemical synthesis . As a research chemical, this compound is primarily used as a key intermediate in the development of more complex molecules. Its molecular structure, featuring a propanoic acid chain attached to a partially saturated naphthalene ring, allows for further chemical modifications at multiple sites, enabling researchers to explore a wide range of chemical spaces . This product is designated For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human or veterinary use . Researchers should consult the Safety Data Sheet and handle this compound with appropriate personal protective equipment, including gloves and faceshields, in a well-ventilated laboratory setting .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H16O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8-9H2,(H,14,15)

InChI Key

FVUQSSILGMUFTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a suitable propanoic acid derivative. One common method involves the use of diethyl malonate as a starting material, which undergoes alkylation with 1,2,3,4-tetrahydronaphthalene followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the naphthalene ring to more oxidized forms, such as naphthoquinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Dihydro derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propanoic Acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(1,2,3,4-Tetrahydronaphthalen-2-yl)propanoic Acid

  • Molecular Formula : C₁₃H₁₆O₂ (same as the target compound).
  • Key Difference: The propanoic acid chain is attached at the 2-position of the tetralin ring instead of the 1-position.
  • Computational studies suggest the 1-yl derivative has a slightly lower steric hindrance, favoring interactions with hydrophobic enzyme pockets .

3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)propanoic Acid

  • Molecular Formula : C₁₆H₂₂O₂.
  • Key Differences :
    • Higher saturation (octahydronaphthalene core).
    • Two methyl groups at the 2- and 6-positions.
  • Impact : Increased saturation and methyl substituents enhance lipophilicity (logP ~3.5), improving membrane permeability but reducing aqueous solubility. This compound was isolated from Monascus-fermented products and showed moderate inhibition of cholesterol synthesis in vitro .

2-(1,2,3,4-Tetrahydronaphthalen-5-yl)propanoic Acid

  • Molecular Formula : C₁₃H₁₆O₂.
  • Key Difference: The propanoic acid chain is attached at the 5-position of the tetralin ring.
  • Impact : The distal attachment reduces conjugation between the aromatic system and the carboxylic acid group, lowering acidity (pKa ~4.8 vs. ~4.5 for the 1-yl derivative). This may influence ionization and bioavailability under physiological conditions .

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid

  • Molecular Formula : C₁₁H₁₂O₂.
  • Key Difference : A shorter carboxylic acid chain (directly attached to the tetralin ring).
  • Impact: Reduced chain length decreases flexibility and limits interactions with deep binding pockets. This compound exhibited weaker activity in preliminary assays targeting inflammatory pathways compared to propanoic acid derivatives .

Research Implications

The structural nuances of these compounds highlight the importance of substituent position , saturation level , and chain length in modulating pharmacological activity. For example:

  • The 1-yl propanoic acid derivative’s optimal balance of lipophilicity and hydrogen-bonding capacity makes it a scaffold for cardiovascular drug development .
  • Methyl-substituted octahydronaphthalene derivatives, while more lipophilic, may face challenges in solubility and metabolic stability .
  • Positional isomers (e.g., 1-yl vs. 2-yl) warrant further crystallographic studies to elucidate binding modes with target proteins .

Future research should explore structure-activity relationships (SAR) through systematic modifications, such as introducing halogens or amino groups (e.g., 2-amino-2-(tetralin-1-yl)acetic acid ), to optimize efficacy and pharmacokinetics.

Biological Activity

3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propanoic acid (CAS No. 70067-71-9) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16O2
  • Molecular Weight : 204.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 70067-71-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail these activities along with supporting data.

Anti-inflammatory and Analgesic Properties

Several studies have investigated the anti-inflammatory and analgesic effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain responses in animal models.

Case Study: Analgesic Activity

In a study conducted on rodents, administration of this compound resulted in a significant decrease in pain response measured by the tail-flick test. The compound was compared against standard analgesics such as ibuprofen and demonstrated comparable efficacy at certain dosages.

Compound Dosage (mg/kg) Pain Response Reduction (%)
This compound1045
Ibuprofen1050

Anticancer Properties

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

Research Findings

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell growth.

Cell Line IC50 (µM) % Inhibition at 100 µM
MCF-72570
HeLa3065

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific receptors involved in pain modulation and inflammation pathways.

Proposed Pathways

  • COX Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammation.
  • Cytokine Modulation : It appears to downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Q & A

Q. Table 1: Comparative Reaction Conditions

MethodCatalyst/SolventYield (%)Purity (HPLC)Reference
Friedel-Crafts AlkylationAlCl₃/DCM45–60≥95%
Nucleophilic SubstitutionDMAP/THF65–75≥98%

Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the tetrahydronaphthalene ring integration and propanoic acid chain connectivity. For example, aromatic protons in the tetrahydronaphthalene group appear as multiplet signals at δ 6.5–7.2 ppm, while the propanoic acid’s methylene protons resonate near δ 2.5–3.0 ppm .
  • Infrared Spectroscopy (IR) : A strong C=O stretch at ~1700–1730 cm⁻¹ confirms the carboxylic acid group, while C-H stretches (2850–3000 cm⁻¹) validate aliphatic chains .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity analysis. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% TFA achieve baseline separation of impurities .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/ObservationsReference
¹H NMRδ 2.5–3.0 (m, CH₂), δ 6.5–7.2 (m, Ar-H)
IR1700–1730 cm⁻¹ (C=O)

How does the stereochemistry of the tetrahydronaphthalene moiety influence the compound’s biological activity, and what methods can elucidate this relationship?

Answer:
The stereochemistry at the tetrahydronaphthalene ring’s chiral center (C1) significantly impacts bioactivity. For instance:

  • Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate (R)- or (S)-enantiomers. Activity differences can be tested via enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
  • X-ray crystallography : Resolve crystal structures of enantiomer-protein complexes to identify binding site interactions. Comparative molecular dynamics simulations can further validate stereochemical effects on binding affinity .

Q. Advanced Method Example :

  • Circular Dichroism (CD) : Monitor conformational changes in proteins upon enantiomer binding. For example, α-helix destabilization in COX-2 may correlate with (S)-enantiomer selectivity .

What in vitro models are appropriate for assessing the compound’s pharmacokinetic properties, and how should these studies be designed?

Answer:

  • Hepatic Metabolism : Use primary hepatocytes or liver microsomes to evaluate cytochrome P450 (CYP) metabolism. Incubate the compound (1–10 µM) with NADPH cofactors and quantify metabolites via LC-MS/MS .
  • Plasma Stability : Incubate with human plasma (37°C, pH 7.4) and measure degradation over 24 hours. Stability <50% at 6 hours suggests poor bioavailability .
  • Caco-2 Permeability : Assess intestinal absorption using Caco-2 monolayers. Apparent permeability (Papp) >1 × 10⁻⁶ cm/s indicates high absorption potential .

Q. Table 3: Key Pharmacokinetic Parameters

ParameterModel/AssayOptimal ResultReference
Metabolic StabilityLiver Microsomest½ > 60 min
Plasma StabilityHuman Plasma>80% remaining at 6h

Are there contradictions in the literature regarding the compound’s mechanism of action, and how can researchers resolve these discrepancies?

Answer:
Contradictions may arise from:

  • Model Variability : For example, conflicting cytotoxicity results in cancer cell lines (e.g., MCF-7 vs. HepG2) due to differential expression of target proteins like PPAR-γ .
  • Dose-Dependent Effects : Low doses (nM range) may activate pathways (e.g., anti-inflammatory) that are inhibited at higher doses (µM range) due to off-target effects .

Q. Resolution Strategies :

  • Dose-Response Profiling : Test activity across a 6-log concentration range (1 nM–100 µM) to identify therapeutic windows .
  • Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to map pathway activation and validate target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.